molecular formula C12H9N3 B3059450 5-(Pyrimidin-5-YL)-1H-indole CAS No. 144104-51-8

5-(Pyrimidin-5-YL)-1H-indole

Cat. No.: B3059450
CAS No.: 144104-51-8
M. Wt: 195.22 g/mol
InChI Key: JCYXZFZCAIZEHZ-UHFFFAOYSA-N
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Description

5-(Pyrimidin-5-YL)-1H-indole is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Cancer Research

5-(Pyrimidin-5-YL)-1H-indole derivatives have demonstrated significant potential in cancer research. For instance, a study identified a derivative as a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors, showing potent activity in tumor metastasis models, particularly in inhibiting necroptosis and reducing necrotic cell death induced by tumor cells (Li et al., 2018). Another study synthesized derivatives that exhibited antiproliferative activity, suggesting their potential as anticancer agents (Nassar et al., 2016).

2. Antimicrobial Activity

Compounds derived from this compound have been studied for their antimicrobial properties. For example, a series of pyimidino derivatives, including those with indole and benzene nuclei, showed significant antimicrobial activity against test microbes, indicating a synergistic effect when combined in a single molecule (Chauhan et al., 2017).

3. Synthesis of Heterocycles

The structural versatility of this compound has facilitated the synthesis of various heterocyclic compounds. For instance, studies have explored the manganese-catalyzed C2-H enaminylation of these indoles to produce benzo[c]carbazol-6-amines and pyrrolo[1,2-a]indoles, which are important in medicinal chemistry (Zhou et al., 2018), (Zhou et al., 2016).

4. Biochemical Applications

These compounds have diverse biochemical applications, including their use in receptor activity studies and as potential agents in various pharmacological treatments. For example, some derivatives have been studied for their receptor activity, showing promise as antagonists of adrenergic and serotonin receptors (Ivachtchenko et al., 2013).

Properties

IUPAC Name

5-pyrimidin-5-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-12-10(3-4-15-12)5-9(1)11-6-13-8-14-7-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYXZFZCAIZEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602482
Record name 5-(Pyrimidin-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144104-51-8
Record name 5-(Pyrimidin-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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